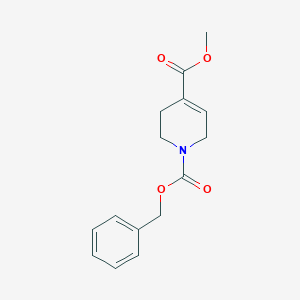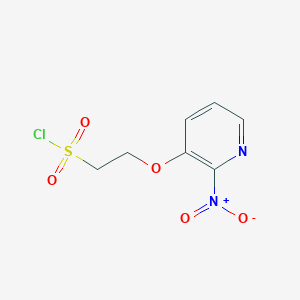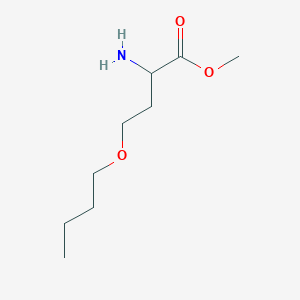
2-(trans-2,2-Difluoro-3-methylcyclopropyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid: is a chemical compound characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method includes the reaction of a difluoromethylated precursor with a cyclopropyl carboxylic acid derivative under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the cyclopropyl ring or the acetic acid moiety, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of fluorinated cyclopropyl derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine: In medicine, rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid may be investigated for its potential therapeutic properties. Its structural similarity to other bioactive molecules suggests it could be a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals with specific properties.
Wirkmechanismus
The mechanism of action of rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms and the cyclopropyl ring can influence its binding affinity and specificity, leading to distinct biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2,2-difluorocyclopropylacetic acid
- 3-methylcyclopropylacetic acid
- 2,2-difluoro-3-methylcyclopropane
Uniqueness: rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid is unique due to the combination of its difluoromethyl and cyclopropyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H8F2O2 |
|---|---|
Molekulargewicht |
150.12 g/mol |
IUPAC-Name |
2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid |
InChI |
InChI=1S/C6H8F2O2/c1-3-4(2-5(9)10)6(3,7)8/h3-4H,2H2,1H3,(H,9,10)/t3-,4-/m1/s1 |
InChI-Schlüssel |
PTOUJABKWMRSFE-QWWZWVQMSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C1(F)F)CC(=O)O |
Kanonische SMILES |
CC1C(C1(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)


![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)



![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)


